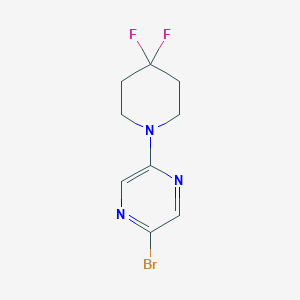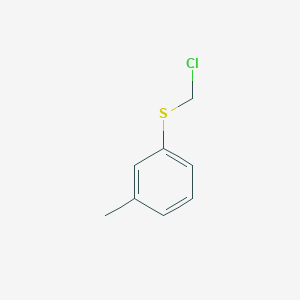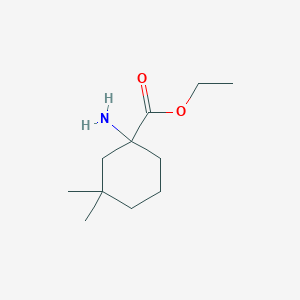
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol
概要
説明
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol is a chemical compound with the molecular formula C7H14N6O2. It is a derivative of triazine, a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science .
準備方法
The synthesis of 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various triazine-based compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
作用機序
The mechanism of action of 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar compounds to 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol include:
Ammeline (4,6-Diamino-1,3,5-triazin-2-ol): Known for its use as a precursor in the synthesis of other triazine derivatives.
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: Studied for its unique crystal structure and hydrogen bonding properties.
2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol}: A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific ethoxyethanol substitution, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
109114-20-7 |
|---|---|
分子式 |
C7H14N6O2 |
分子量 |
214.23 g/mol |
IUPAC名 |
2-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C7H14N6O2/c8-5-11-6(9)13-7(12-5)10-1-3-15-4-2-14/h14H,1-4H2,(H5,8,9,10,11,12,13) |
InChIキー |
UWCHSXAUFIEWOJ-UHFFFAOYSA-N |
正規SMILES |
C(COCCO)NC1=NC(=NC(=N1)N)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)

